
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro, difluorophenoxy, methyl, and nitro functional groups attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorination: The difluorophenoxy group is incorporated through a nucleophilic aromatic substitution reaction using 2,4-difluorophenol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, making it a potent compound for biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-(2,4-difluorophenoxy)aniline
- 3-Chloro-2-(2,4-difluorophenoxy)benzoic acid
- 3-Chloro-2-(2,4-difluorophenoxy)benzaldehyde
Uniqueness
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde stands out due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its unique combination of chloro, difluorophenoxy, methyl, and nitro groups provides a versatile platform for the development of new compounds with enhanced properties.
Propiedades
Número CAS |
110104-11-5 |
|---|---|
Fórmula molecular |
C14H8ClF2NO4 |
Peso molecular |
327.66 g/mol |
Nombre IUPAC |
3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H8ClF2NO4/c1-7-11(18(20)21)4-8(6-19)14(13(7)15)22-12-3-2-9(16)5-10(12)17/h2-6H,1H3 |
Clave InChI |
MSZGQWLOXXPLNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2)F)F)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


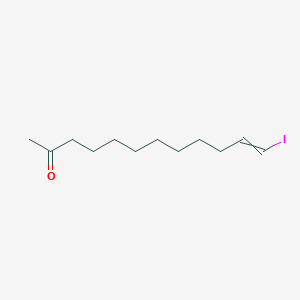
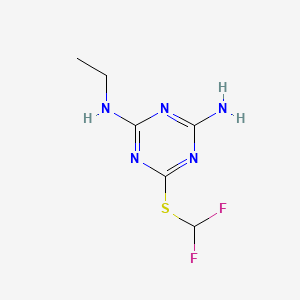
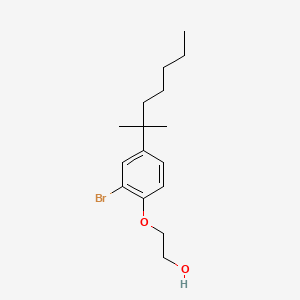
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
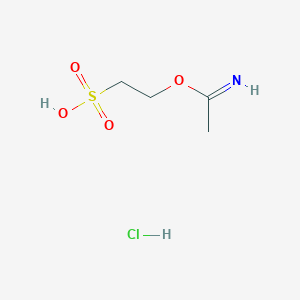


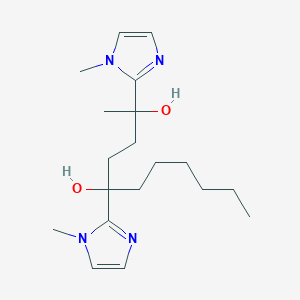

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
